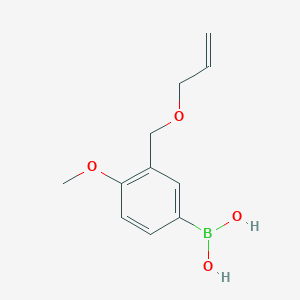

3-(Allyloxymethyl)-4-methoxyphenylboronic acid

Description

3-(Allyloxymethyl)-4-methoxyphenylboronic acid is a boronic acid derivative featuring a methoxy group at the para position and an allyloxymethyl group at the meta position of the phenyl ring. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions, hydroacylation, and glycosylation due to their ability to form reversible covalent bonds with diols and amines .

Properties

Molecular Formula |

C11H15BO4 |

|---|---|

Molecular Weight |

222.05 g/mol |

IUPAC Name |

[4-methoxy-3-(prop-2-enoxymethyl)phenyl]boronic acid |

InChI |

InChI=1S/C11H15BO4/c1-3-6-16-8-9-7-10(12(13)14)4-5-11(9)15-2/h3-5,7,13-14H,1,6,8H2,2H3 |

InChI Key |

HKHKXXDVWCORSK-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC)COCC=C)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Allyloxymethyl)-4-methoxyphenylboronic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyphenylboronic acid and allyl bromide.

Allylation Reaction: The 4-methoxyphenylboronic acid undergoes an allylation reaction with allyl bromide in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) to form the intermediate 3-(Allyloxymethyl)-4-methoxyphenylboronic acid.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods: Industrial production of 3-(Allyloxymethyl)-4-methoxyphenylboronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-(Allyloxymethyl)-4-methoxyphenylboronic acid can undergo oxidation reactions to form corresponding boronic esters or acids.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

Substitution: It can participate in substitution reactions where the allyloxymethyl or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under mild conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Conditions vary depending on the desired substitution, but common reagents include halides and nucleophiles.

Major Products:

Oxidation: Boronic esters or acids.

Reduction: Various reduced derivatives of the original compound.

Substitution: Substituted phenylboronic acids with different functional groups.

Scientific Research Applications

Role in Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

One of the primary applications of 3-(Allyloxymethyl)-4-methoxyphenylboronic acid is its use in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for constructing biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals. The compound acts as a coupling partner with various electrophiles, facilitating the formation of carbon-carbon bonds under mild conditions.

- Case Study : A study demonstrated the successful use of this boronic acid in synthesizing complex biaryl structures, yielding products with high purity and efficiency. The reaction conditions were optimized to enhance yield, showcasing its utility in pharmaceutical development .

Applications in Medicinal Chemistry

Synthesis of Bioactive Compounds

The compound has been utilized to synthesize several bioactive molecules due to its ability to form stable complexes with other organic compounds. This property is beneficial for developing new drugs targeting various diseases, including cancer and neurodegenerative disorders.

- Case Study : Research highlighted its incorporation into the synthesis of beta-secretase inhibitors, which are crucial for treating Alzheimer's disease. The compound's reactivity allowed for the efficient formation of key intermediates in drug synthesis .

Material Science Applications

Development of Functional Materials

3-(Allyloxymethyl)-4-methoxyphenylboronic acid has also found applications in material science, particularly in the development of functional polymers and nanomaterials. Its ability to participate in polymerization reactions makes it a valuable building block for creating materials with specific properties.

- Data Table: Applications in Material Science

| Application Area | Description | Results |

|---|---|---|

| Functional Polymers | Used as a monomer in copolymer synthesis | Enhanced mechanical properties |

| Nanomaterials | Contributed to the formation of boron-doped nanostructures | Improved electrical conductivity |

Environmental Applications

Detection and Removal of Contaminants

The compound's boronic acid functionality allows it to interact with various environmental contaminants, making it suitable for applications in environmental chemistry. It can be employed to detect and remove phenolic compounds from wastewater.

Mechanism of Action

The mechanism of action of 3-(Allyloxymethyl)-4-methoxyphenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, including:

Molecular Targets: The compound targets molecules with diol groups, forming stable boronate esters.

Pathways Involved: It participates in pathways involving the formation and cleavage of boronate esters, which are crucial in bioconjugation and sensing applications.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The position and nature of substituents significantly influence physical properties like melting points (mp) and solubility:

The para-methoxy group in 4-methoxyphenylboronic acid increases crystallinity (mp = 202°C) compared to ortho-substituted analogs (mp = 99°C) . The allyloxymethyl group in the target compound likely reduces crystallinity due to steric hindrance and flexibility.

Electronic Effects on Acidity and Reactivity

The electron-donating methoxy group reduces Lewis acidity by destabilizing the boronate anion. Comparative pKa values in water:

| Compound Name | pKa (Water) | pKa (Water/CH₃CN) |

|---|---|---|

| Phenylboronic acid | 8.68 | 9.61 |

| 4-Methoxyphenylboronic acid | 9.25 | 10.29 |

| 4-(Trifluoromethyl)phenylboronic acid | ~7.5 (estimated) | Not reported |

The higher pKa of 4-methoxyphenylboronic acid (9.25 vs. 8.68 for phenylboronic acid) confirms reduced acidity due to electron donation . In glycosylation reactions, electron-withdrawing groups (e.g., -CF₃, -F) improve yields by enhancing boronic acid electrophilicity. For example:

The allyloxymethyl group, being electron-donating, is expected to further reduce reactivity compared to 4-methoxyphenylboronic acid.

Research Findings and Data

Table 1: Comparative Reactivity in Glycosylation

| Boronic Acid | Yield (%) | Electronic Effect |

|---|---|---|

| 4-Methoxyphenylboronic acid | 39 | Electron-donating |

| 4-(Trifluoromethyl)phenylboronic acid | 51 | Electron-withdrawing |

| 2,4-Difluorophenylboronic acid | 46 | Electron-withdrawing |

Electron-withdrawing substituents enhance reactivity by increasing boronic acid electrophilicity .

Table 2: Steric and Electronic Profiles

| Compound Name | Steric Bulk | Lewis Acidity (Relative) |

|---|---|---|

| 4-Methoxyphenylboronic acid | Low | Moderate |

| 3-(Hydroxymethyl)-4-methoxyphenylboronic acid | Moderate | Low |

| 3-(Allyloxymethyl)-4-methoxyphenylboronic acid | High | Very low |

Steric effects from the allyloxymethyl group may limit use in sterically demanding reactions but improve selectivity in certain contexts.

Biological Activity

3-(Allyloxymethyl)-4-methoxyphenylboronic acid is a boronic acid derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which has implications in drug design and development. This article reviews the biological activity of 3-(Allyloxymethyl)-4-methoxyphenylboronic acid, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Boronic acids, including 3-(Allyloxymethyl)-4-methoxyphenylboronic acid, typically exert their biological effects through several mechanisms:

- Enzyme Inhibition : Boronic acids can inhibit proteases and other enzymes by binding to their active sites. This inhibition can affect various signaling pathways in cells.

- Antitumor Activity : Some studies suggest that boronic acids can induce apoptosis in cancer cells, potentially through the modulation of cell cycle regulators and apoptosis-related proteins.

- Antibacterial Properties : Certain boronic acid derivatives have shown antibacterial activity by disrupting bacterial cell wall synthesis.

Case Studies

- Anticancer Activity : A study demonstrated that 3-(Allyloxymethyl)-4-methoxyphenylboronic acid exhibited significant cytotoxic effects against various cancer cell lines. The compound was found to induce apoptosis via the mitochondrial pathway, leading to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins .

- Enzyme Inhibition : Research indicated that this compound effectively inhibits specific serine proteases, which are involved in tumor progression. The inhibition was characterized by a dose-dependent response, suggesting its potential as a therapeutic agent in cancer treatment .

- Antibacterial Effects : In vitro studies highlighted the antibacterial properties of 3-(Allyloxymethyl)-4-methoxyphenylboronic acid against Gram-positive bacteria. The mechanism involved disruption of bacterial cell membrane integrity .

Data Table: Biological Activities of 3-(Allyloxymethyl)-4-methoxyphenylboronic Acid

| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | HeLa Cells | 15 | Induction of apoptosis via mitochondrial pathway |

| Enzyme Inhibition | Serine Proteases | 20 | Competitive inhibition at active site |

| Antibacterial | Staphylococcus aureus | 25 | Disruption of cell membrane integrity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.